Chloroacetamide, N,N-bis(2-ethylhexyl)-
Overview
Description
Chloroacetamide, N,N-bis(2-ethylhexyl)- is an organic compound with the molecular formula C18H36ClNO and a molecular weight of 317.938 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroacetamide, N,N-bis(2-ethylhexyl)- can be synthesized through the reaction of chloroacetyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Chloroacetamide, N,N-bis(2-ethylhexyl)- involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Chloroacetamide, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloroacetamide group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-substituted acetamides .
Scientific Research Applications
Chloroacetamide, N,N-bis(2-ethylhexyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chloroacetamide, N,N-bis(2-ethylhexyl)- involves its ability to interact with enzymes and proteins. The compound can form covalent bonds with sulfhydryl groups in enzymes, leading to the inhibition of enzyme activity . This interaction can affect various metabolic pathways, including lipid and isoprenoid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-bis(2-ethylhexyl)acetamide
- N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine
Uniqueness
Chloroacetamide, N,N-bis(2-ethylhexyl)- is unique due to its specific chemical structure, which allows it to interact with enzymes and proteins in a distinct manner. This uniqueness makes it valuable in various applications, particularly in the development of enzyme inhibitors and pharmaceuticals .
Properties
IUPAC Name |
2-chloro-N,N-bis(2-ethylhexyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36ClNO/c1-5-9-11-16(7-3)14-20(18(21)13-19)15-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLDINRZFOGPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336383 | |
Record name | Chloroacetamide, N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60850-22-8 | |
Record name | Chloroacetamide, N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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